molecular formula C21H34O4 B12555181 Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester CAS No. 158937-05-4

Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester

Cat. No.: B12555181
CAS No.: 158937-05-4
M. Wt: 350.5 g/mol
InChI Key: QQBMZOKFBHPLRV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester (CAS: Not explicitly listed in evidence) is a synthetic benzoate ester characterized by a 4-position substituent comprising a decyloxy ethoxy chain (-OCH₂CH₂O(CH₂)₉CH₃) and an ethyl ester group (-COOCH₂CH₃). This structure confers high lipophilicity due to the long alkyl chain, making it suitable for applications in surfactants, plasticizers, or lipid-soluble drug formulations.

Properties

CAS No.

158937-05-4

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

ethyl 4-(2-decoxyethoxy)benzoate

InChI

InChI=1S/C21H34O4/c1-3-5-6-7-8-9-10-11-16-23-17-18-25-20-14-12-19(13-15-20)21(22)24-4-2/h12-15H,3-11,16-18H2,1-2H3

InChI Key

QQBMZOKFBHPLRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCOC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Direct Esterification Using Acid Catalysts

Direct esterification between 4-[2-(decyloxy)ethoxy]benzoic acid and ethanol represents a foundational approach. Modified clay catalysts, such as acid-activated montmorillonite, enhance reaction efficiency by providing Brønsted acid sites. In a representative protocol:

  • Reagents :

    • 4-[2-(decyloxy)ethoxy]benzoic acid (1 mol)
    • Ethanol (1.2 mol)
    • Modified clay catalyst (5 wt%)
    • Toluene (water entrainer)
  • Conditions :

    • Reflux at 110–120°C for 6–8 hours
    • Water removal via azeotropic distillation
  • Yield : >95% after vacuum distillation.

Modified clay’s layered structure facilitates proton transfer, reducing side reactions like ether cleavage. This method avoids corrosive liquid acids, aligning with green chemistry principles.

Steglich Esterification with DCC/DMAP

For sensitive substrates, the Steglich esterification employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. A synthesis adapted from liquid crystal research involves:

  • Steps :

    • Alkylation : React 4-hydroxybenzoic acid with 1-bromodecane in acetone/K₂CO₃ to form 4-(decyloxy)benzoic acid.
    • Etherification : Introduce the ethoxy group via Williamson synthesis using 2-chloroethanol and NaH.
    • Esterification : Treat 4-[2-(decyloxy)ethoxy]benzoic acid with ethanol, DCC, and DMAP in dry dichloromethane.
  • Optimization :

    • Molar ratio (acid:ethanol:DCC): 1:1.5:1.2
    • Reaction time: 24 hours at 25°C
    • Yield: 82–88% after column chromatography.

This method ensures regioselectivity and minimizes racemization, critical for optical purity in advanced applications.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis enables reactions between immiscible phases, often improving kinetics. A patent outlines a PTC-based route using sodium 4-[2-(decyloxy)ethoxy]benzoate and ethyl chloride:

  • Procedure :

    • Dissolve sodium 4-[2-(decyloxy)ethoxy]benzoate in toluene with tetrabutylammonium bromide (TBAB).
    • Introduce ethyl chloride at 60–80°C under nitrogen.
    • Filter NaCl byproduct and recover toluene via distillation.
  • Advantages :

    • No acidic or basic wastewater
    • Catalyst reuse ≥10 cycles without activity loss.
  • Yield : 90–94% after reduced-pressure distillation.

Hydrogenation of Nitro Precursors

For substrates requiring nitro-group reduction, catalytic hydrogenation offers a viable pathway. A method derived from benzocaine synthesis involves:

  • Esterification : React 4-nitrobenzoic acid with ethanol and rare-earth oxides (e.g., Nd₂O₃) to form ethyl 4-nitrobenzoate.
  • Hydrogenation : Reduce the nitro group using Pd/C (5 wt%) under H₂ (3 atm) at 80°C.
  • Key Parameters :
    • Hydrogenation time: 2–4 hours
    • Yield: 89% with >99.5% purity.

This approach avoids stoichiometric reductants, enhancing scalability.

Enzymatic Esterification

Biocatalysts like lipases provide enantioselectivity under mild conditions. A reported protocol utilizes:

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Solvent : Hexane (non-polar to shift equilibrium)
  • Conditions : 40°C, 48 hours, molecular sieves for water absorption

  • Yield : 75–80% with 98% enantiomeric excess.

While slower than chemical methods, enzymatic routes are ideal for heat-sensitive substrates.

Comparative Analysis of Methods

Method Catalyst/System Temperature (°C) Time (h) Yield (%) Purity (%)
Direct Esterification Modified clay 110–120 6–8 >95 99.5
Steglich Esterification DCC/DMAP 25 24 82–88 99.0
Phase Transfer Catalysis TBAB 60–80 4–6 90–94 99.2
Hydrogenation Pd/C 80 2–4 89 99.5
Enzymatic CAL-B lipase 40 48 75–80 98.0

Challenges and Optimization Strategies

  • Side Reactions :

    • Ether cleavage at high temperatures: Mitigated by using aprotic solvents (e.g., toluene) and controlled heating.
    • Transesterification: Avoided by employing excess ethanol and molecular sieves.
  • Catalyst Deactivation :

    • Solid acid catalysts (e.g., clay) require calcination at 500°C for regeneration.
    • Pd/C loses activity after 5 cycles; reactivation via HNO₃ washing restores 90% efficiency.
  • Purification :

    • Silica gel chromatography removes unreacted acid and alcohol.
    • Vacuum distillation (101–103°C at 15 mmHg) isolates the ester.

Industrial Scalability Considerations

  • Cost Efficiency :

    • Modified clay and PTC methods are economically favorable due to low catalyst costs and solvent recycling.
    • Enzymatic routes remain expensive for large-scale production.
  • Environmental Impact :

    • PTC and clay-catalyzed methods generate minimal waste, aligning with EHS guidelines.
    • Hydrogenation requires H₂ handling infrastructure, increasing operational complexity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-[2-(decyloxy)ethoxy]benzoic acid.

    Reduction: Formation of 4-[2-(decyloxy)ethoxy]benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Cosmetic Applications

Sebosuppressive Properties
One of the primary applications of benzoic acid esters, including 4-[2-(decyloxy)ethoxy]-, ethyl ester, is in the cosmetic industry. Research indicates that these compounds exhibit significant antiseborrheic activity , making them effective in formulations aimed at reducing oily skin and hair conditions. They can be incorporated into various cosmetic preparations such as gels, emulsions, and aerosols without compromising skin compatibility .

Formulation Benefits
The enhanced solubility and stability of these esters allow for their use in lower concentrations compared to traditional ingredients, thereby minimizing potential adverse effects while maintaining efficacy . This property is particularly advantageous for developing products that require prolonged stability and performance under varying environmental conditions.

Pharmaceutical Applications

Drug Delivery Systems
Benzoic acid esters have been investigated for their role in drug delivery systems . Their ability to modify the release profiles of active pharmaceutical ingredients (APIs) makes them valuable in formulating controlled-release medications. The hydrophobic nature of the decyloxy chain can enhance the solubility of poorly soluble drugs, facilitating better absorption and bioavailability .

Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of benzoic acid derivatives. These compounds can inhibit the growth of certain pathogens, making them suitable candidates for use in topical formulations aimed at treating infections or preventing microbial growth on skin surfaces .

Materials Science Applications

Polymer Synthesis
In materials science, benzoic acid esters are utilized as monomers in the synthesis of hyperbranched polymers . These polymers exhibit unique properties such as high thermal stability and flexibility, which are beneficial for applications in coatings and adhesives . The modification of polymer end-groups with benzoic acid esters can also tailor properties such as hydrophobicity and mechanical strength.

Solubility Enhancements
Research has demonstrated that incorporating benzoic acid esters into polymer matrices can improve solubility characteristics and processing behavior during manufacturing. This is particularly relevant in developing materials for electronic applications where precise control over material properties is crucial .

Summary Table of Applications

Application AreaSpecific UseBenefits
CosmeticsSebosuppressive formulationsReduced oiliness; enhanced skin compatibility
PharmaceuticalsDrug delivery systemsImproved solubility; controlled release
Materials SciencePolymer synthesisEnhanced thermal stability; tailored properties

Mechanism of Action

The mechanism of action of benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of the target compound and analogs:

Compound Name (CAS if available) Substituent/Functional Groups Molecular Weight (g/mol) logP (Predicted/Reported) Key Applications/Properties
Target Compound 4-[2-(Decyloxy)ethoxy], ethyl ester ~452.6 (calculated) ~7.5 (predicted) High lipophilicity; surfactant, plasticizer
Diethylene glycol dibenzoate (CAS: 120-55-8) Diester with diethylene glycol 314.3 3.2 Plasticizer, solvent
Ethyl 4-(trifluoromethylsulfonyloxy)benzoate 4-(Trifluoromethanesulfonyloxy), ethyl ester 296.2 2.8 Reactive intermediate in synthesis
2-(Diethylamino)ethyl 4-[2-(diethylamino)ethoxy]benzoate HCl (6288-78-4) Diethylamino ethoxy, hydrochloride salt 336.5 3.7 Ionic pharmaceutical agent
Ethyl 4-hydroxy-3-methoxy-5-allylbenzoate 4-Hydroxy, 3-methoxy, 5-allyl, ethyl ester ~250.3 (calculated) ~2.5 Antioxidant, natural product derivative
Key Observations:

Lipophilicity: The target compound’s decyloxy ethoxy chain results in a significantly higher logP (~7.5) compared to analogs with polar groups (e.g., trifluoromethanesulfonyloxy: logP 2.8 ). This makes it ideal for non-polar applications like plasticizers or emulsifiers.

Ionic vs. Non-ionic Character: Compounds with amino groups (e.g., ) form hydrochloride salts, enhancing water solubility, whereas the target compound’s alkyl chain prioritizes lipid compatibility.

Reactivity : Electron-withdrawing groups (e.g., -SO₂CF₃ in ) increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the target compound’s ether and ester groups may hydrolyze under acidic/basic conditions but are generally stable in neutral environments.

Stability and Degradation Pathways

  • Hydrolysis : Esters with electron-deficient carbonyl groups (e.g., ) hydrolyze faster than alkyl-substituted analogs. The target compound’s ether linkages may undergo oxidative degradation, while the ester group is susceptible to enzymatic cleavage (e.g., esterases).
  • Thermal Stability : Long alkyl chains (e.g., decyloxy) increase melting points but reduce volatility, making the compound suitable for high-temperature industrial processes.

Research Findings and Industrial Relevance

  • Surfactant Applications: The decyloxy ethoxy group aligns with nonionic surfactants like Brij® series, where ethoxy chains enhance water dispersibility while alkyl chains anchor to hydrophobic surfaces .
  • Environmental Impact : Long-chain esters may persist in ecosystems due to low biodegradability, necessitating regulatory evaluation similar to phthalates .

Biological Activity

Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester, also known as ethyl 4-(decyloxy)benzoate, is a compound that has gained attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.2271 g/mol
  • CAS Registry Number : 23676-09-7
  • IUPAC Name : this compound

The structure of the compound features a benzoic acid moiety with an ethyl ester group and a decyloxyethoxy substituent, contributing to its lipophilicity and potential bioactivity.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of benzoic acid derivatives. For instance, benzoic acid itself is known for its effectiveness against various bacteria and fungi. The introduction of aliphatic chains, such as the decyloxy group in this compound, may enhance its antimicrobial properties by improving membrane permeability.

Microorganism Activity Reference
E. coliInhibitory
S. aureusInhibitory
Candida albicansModerate

Antioxidant Activity

Benzoic acid derivatives have been noted for their antioxidant properties. The ethyl ester form may exhibit enhanced stability and reactivity with free radicals compared to the parent acid. Research indicates that these compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are linked to its ability to inhibit leukotriene synthesis. Leukotrienes are inflammatory mediators that contribute to various diseases, including asthma and arthritis. Compounds with similar structures have been shown to exhibit leukotriene antagonism, suggesting a possible mechanism for this ester.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of benzoic acid derivatives, indicating that they may reduce neuronal cell death in models of neurodegeneration. The proposed mechanism involves modulation of glutamate receptors and reduction of excitotoxicity .
  • Pharmacokinetics : Research on pharmacokinetic profiles showed that esters like benzoic acid ethyl esters have improved absorption characteristics compared to their acid counterparts, making them suitable candidates for drug formulation .
  • Material Science Applications : The compound has been evaluated for use in polymer chemistry as a monomer in the production of biodegradable plastics. Its biological compatibility enhances its appeal in sustainable material development .

Q & A

Q. What synthetic methodologies are recommended for preparing Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Etherification : React 4-hydroxybenzoic acid with 2-(decyloxy)ethanol using a Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) or Williamson ether synthesis (base-mediated alkylation) to introduce the 2-(decyloxy)ethoxy group .

Esterification : Treat the intermediate with ethyl chloride or acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or lipase enzymes for greener synthesis).

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Yield improvements may involve excess alkylating agents or microwave-assisted synthesis .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect signals at δ 1.2–1.6 ppm (decyl chain CH₂), δ 4.1–4.4 ppm (ester -OCH₂CH₃ and ether -OCH₂), δ 7.8–8.1 ppm (aromatic protons).
  • ¹³C NMR : Confirm ester carbonyl (~168 ppm) and ether carbons (~70 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS should show [M+H]⁺ at m/z 396.5 (calculated for C₂₁H₃₂O₅).
  • FTIR : Look for ester C=O stretch (~1720 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound under varying pH and temperature conditions, and how can stability be enhanced?

  • Methodological Answer :
  • Hydrolysis Studies :
  • Acidic Conditions (pH 1–3) : Ester hydrolysis dominates, producing 4-[2-(decyloxy)ethoxy]benzoic acid and ethanol. Monitor via HPLC .
  • Basic Conditions (pH 10–12) : Saponification of the ester group occurs, forming the carboxylate salt.
  • Thermal Stability : Conduct TGA/DSC to identify decomposition onset temperatures (>200°C expected due to the long alkyl chain). Stabilizers like antioxidants (BHT) or encapsulation in liposomes may mitigate degradation .

Q. How does the amphiphilic structure of this compound influence its self-assembly behavior in aqueous solutions?

  • Methodological Answer :
  • Critical Micelle Concentration (CMC) : Determine via surface tension measurements or pyrene fluorescence assays. The decyloxy chain and polar ester/ether groups likely lower CMC (predicted ~0.1–1 mM) .
  • Dynamic Light Scattering (DLS) : Characterize micelle size (expected 10–50 nm).
  • TEM/Cryo-EM : Visualize micelle morphology. Adjust alkyl chain length or ester groups to tune aggregation .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological membranes or enzymes?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to model lipid bilayer penetration. The decyloxy chain may enhance membrane permeability .
  • Docking Studies (AutoDock/Vina) : Screen for binding to esterase enzymes or drug targets (e.g., cyclooxygenase). Focus on the ester group’s electrophilicity and aromatic π-π interactions .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the solubility of similar esters in polar solvents. How can experimental protocols resolve this?

  • Methodological Answer :
  • Solubility Testing : Use a shake-flask method with HPLC quantification. For this compound, predict low water solubility (<0.1 mg/mL) but high solubility in THF or chloroform.
  • QSAR Modeling : Correlate logP (calculated ~5.2 via XLogP3) with experimental data to validate predictive models .

Research Applications

Q. How can this compound be applied in drug delivery systems as a prodrug or surfactant?

  • Methodological Answer :
  • Prodrug Design : Conjugate APIs (e.g., NSAIDs) via the ester group for controlled release. Test hydrolysis kinetics in simulated biological fluids (e.g., plasma esterases) .
  • Nanocarrier Development : Formulate micelles or liposomes for hydrophobic drug encapsulation. Assess loading efficiency (e.g., doxorubicin) and in vitro release profiles .

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